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molecular formula C8H7ClF3N3 B8816976 2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine

2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B8816976
M. Wt: 237.61 g/mol
InChI Key: LNCAUPYVIKEPND-UHFFFAOYSA-N
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Patent
US08809331B2

Procedure details

To 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.25 g, 5.8 mmol) in methanol (4 mL) at 0° C. was added cyclopropylamine (0.69 mL, 10 mmol). The mixture was allowed to stir at RT for 4 h. and then DCM (20 mL) and water (20 mL) were added. The mixture was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% DCM in iso-hexane) gave 2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyrimidin-4-amine (472 mg, 34%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M+H]+=238 at 3.64 min. 1H NMR (400 MHz, CDCl3): δ 8.27 (d, J=1.1 Hz, 1H), 5.56 (br s, 1H), 3.03-2.93 (m, 1H), 0.99-0.89 (m, 2H), 0.65-0.60 (m, 2H).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH:13]1([NH2:16])[CH2:15][CH2:14]1.C(Cl)Cl.O>CO>[Cl:1][C:2]1[N:7]=[C:6]([NH:16][CH:13]2[CH2:15][CH2:14]2)[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Name
Quantity
0.69 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 4 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-100% DCM in iso-hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 472 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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